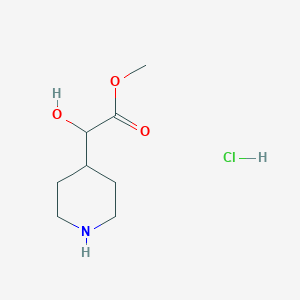

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride

Description

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is alternatively designated as methyl 2-hydroxy-2-piperidin-4-ylacetate hydrochloride, reflecting the various acceptable naming conventions within chemical literature. The Chemical Abstracts Service registry number 1423026-48-5 provides unique identification for the hydrochloride salt form, while the parent compound without the hydrochloride carries the identifier 1258640-13-9.

The molecular formula for the hydrochloride salt is C8H16ClNO3, with a corresponding molecular weight of 209.67 grams per mole. The parent compound, excluding the hydrochloride, exhibits the molecular formula C8H15NO3 with a molecular weight of 173.21 grams per mole. The compound's structural identifiers include the Simplified Molecular Input Line Entry System representation COC(=O)C(C1CCNCC1)O.Cl for the hydrochloride salt, which provides a text-based description of the molecular connectivity.

| Parameter | Hydrochloride Salt | Parent Compound |

|---|---|---|

| Molecular Formula | C8H16ClNO3 | C8H15NO3 |

| Molecular Weight | 209.67 g/mol | 173.21 g/mol |

| Chemical Abstracts Service Number | 1423026-48-5 | 1258640-13-9 |

| International Chemical Identifier Key | PWPBOVPXRJZHTF-UHFFFAOYSA-N | WPXBGWQJHVMQQG-UHFFFAOYSA-N |

The European Community number 828-912-1 provides additional regulatory identification for the hydrochloride salt form. The compound's International Chemical Identifier string InChI=1S/C8H15NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h6-7,9-10H,2-5H2,1H3;1H describes the complete structural information including stereochemical considerations.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of piperidine chemistry, which has its roots in natural product isolation and structural elucidation. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it through the reaction of piperine with nitric acid. This foundational work established the importance of six-membered nitrogen heterocycles in organic chemistry and laid the groundwork for subsequent synthetic developments.

The evolution of piperidine derivative synthesis has been driven by the recognition of these compounds' biological activity and synthetic utility. The specific development of functionalized piperidine acetate derivatives represents a convergence of ester chemistry and heterocyclic synthesis methodologies. Modern synthetic approaches to compounds like this compound reflect decades of refinement in both synthetic methodology and structural understanding of heterocyclic systems.

Contemporary research has established that piperidine derivatives represent one of the most important synthetic medicinal blocks for drug construction, with over 7000 piperidine-related papers published during recent five-year periods according to scientific databases. This extensive research foundation has provided the synthetic and analytical tools necessary for the preparation and characterization of complex derivatives such as this compound.

Structural Classification in Piperidine Derivatives

This compound belongs to the broad classification of functionalized piperidine derivatives, specifically within the subclass of piperidine acetate esters. The compound exemplifies the structural diversity possible within piperidine chemistry, where the basic six-membered nitrogen heterocycle serves as a scaffold for various functional group attachments. The presence of the acetate ester moiety at the 4-position of the piperidine ring creates a substitution pattern that influences both the compound's chemical reactivity and its potential applications in synthetic chemistry.

Within the context of heterocyclic amine classification, this compound represents an example of a secondary amine derivative, where the nitrogen atom in the piperidine ring maintains its nucleophilic character while being incorporated into a cyclic structure. The hydroxyl group adjacent to the ester functionality creates an alpha-hydroxy ester system, which is a common structural motif in natural products and synthetic intermediates. This particular arrangement of functional groups places the compound in the category of polyfunctional heterocyclic compounds, where multiple reactive sites enable diverse chemical transformations.

The structural classification extends to the compound's role as an ester derivative, where the methyl ester functionality provides both synthetic versatility and analytical convenience. Ester groups are readily modified through hydrolysis, transesterification, and reduction reactions, making compounds like this compound valuable synthetic intermediates. The combination of ester functionality with heterocyclic structure exemplifies the sophisticated molecular architecture that characterizes modern organic synthesis targets.

| Structural Feature | Classification | Chemical Significance |

|---|---|---|

| Six-membered nitrogen heterocycle | Piperidine derivative | Provides basic nitrogen center and conformational flexibility |

| Alpha-hydroxy ester | Functionalized carboxylic acid derivative | Enables diverse chemical transformations |

| Secondary amine | Nitrogen nucleophile | Participates in substitution and addition reactions |

| Hydrochloride salt | Ionic compound | Enhances water solubility and crystallization properties |

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its multifaceted reactivity profile and its potential as a synthetic intermediate for more complex molecular targets. The compound's structure provides multiple sites for chemical modification, making it a valuable building block in the construction of diverse molecular architectures. Research applications include its use as a starting material for the synthesis of biologically active compounds, where the piperidine core can be elaborated through various synthetic transformations.

The compound's utility in organic synthesis is enhanced by the presence of orthogonal functional groups that can be selectively modified under different reaction conditions. The ester functionality can undergo hydrolysis to provide the corresponding carboxylic acid, while the hydroxyl group can participate in oxidation reactions to generate ketone derivatives. The piperidine nitrogen can serve as a nucleophile in alkylation reactions or as a coordination site for metal catalysts in various transformations.

Contemporary research has demonstrated that piperidine derivatives like this compound can undergo several important chemical reactions including oxidation, reduction, and substitution processes. The mechanism of action for such compounds often involves interaction with specific molecular targets such as enzymes or receptors, where the structural features allow the compound to function as either an inhibitor or activator of these targets. This versatility in biological interactions contributes to the compound's value in medicinal chemistry research.

Properties

IUPAC Name |

methyl 2-hydroxy-2-piperidin-4-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h6-7,9-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPBOVPXRJZHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423026-48-5 | |

| Record name | methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Orthoester-Protected Serine Aldehydes

A recent advanced method involves the use of orthoester-protected serine aldehydes as chiral precursors. This strategy leverages the bulky orthoester protecting group to direct nucleophilic attack on the aldehyde with high stereoselectivity, favoring the syn (threo) isomer consistent with the Felkin-Anh model.

- Nucleophilic Addition: A metalated alkyne species (e.g., lithium organyl) is added to the orthoester-protected serine aldehyde at low temperature. This step yields a hydroxy-substituted intermediate with high diastereomeric ratio (>20:1) and enantiomeric excess (>97%).

- Hydrogenation and Ring Closure: The intermediate undergoes catalytic hydrogenation under high pressure (up to 85 bar) using Pearlman’s catalyst to remove protecting groups and facilitate ring closure, forming the piperidine ring.

- Hydrolysis and Esterification: Subsequent acidic hydrolysis opens the orthoester, and transesterification yields the methyl ester form.

- Protection and Saponification: Optional protection of the amine (e.g., Teoc-protection) and saponification steps finalize the synthesis of the target compound.

This method achieves high stereoselectivity and purity, suitable for scale-up and further functionalization.

Alternative Methods and Considerations

- Starting Materials: Commercially available piperidine derivatives and aldehydes can be used as starting points, with condensation reactions forming intermediates that are subsequently esterified.

- Esterification: Methanol in the presence of acid catalysts is commonly used to form the methyl ester group.

- Stereoselectivity Challenges: Earlier methods using Garner’s aldehyde or serinals often suffered from low diastereoselectivity, necessitating improvements such as the use of orthoester protection.

- Catalytic Hydrogenation: The hydrogenation step is critical and may require high pressure and temperature or the addition of acids to prevent catalyst poisoning and improve reaction rates.

Comparative Data Table of Key Preparation Parameters

| Step | Conditions/Agents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Nucleophilic addition | Lithium organyl, low temp | 71-81 | >20:1 | >97% | High stereoselectivity, improved yield |

| Catalytic hydrogenation | Pearlman’s catalyst, 85 bar, 70°C | - | - | - | Rate-limiting step, removal of protecting groups |

| Hydrolysis and transesterification | Acidic conditions | - | - | - | Converts orthoester to free acid and methyl ester |

| Protection (e.g., Teoc) | Standard amine protection conditions | - | - | - | Optional for further synthetic steps |

Research Findings and Improvements

- The use of orthoester-protected serine aldehydes represents a significant advancement over traditional methods, providing better control over stereochemistry and higher yields.

- Adjusting the metalation reagent from Grignard to lithium organyl species enhances both yield and diastereoselectivity.

- Hydrogenation under acidic conditions allows milder reaction conditions and prevents catalyst poisoning.

- The synthetic route is adaptable for the preparation of both cis and trans isomers of hydroxy pipecolic acid derivatives, which are structurally related to the target compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C2 position undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in acidic medium converts the hydroxyl group to a ketone, forming methyl 2-oxo-2-(piperidin-4-yl)acetate hydrochloride.

| Reaction Type | Reagents | Conditions | Example from Sources |

|---|---|---|---|

| Oxidation | KMnO₄ | H₂SO₄, 60°C | Converts hydroxyl to ketone |

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in anhydrous ether yields 2-hydroxy-2-(piperidin-4-yl)ethanol as the primary product .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | Anhydrous ether, 0–5°C | Alcohol derivative |

Acidic Hydrolysis

Concentrated hydrochloric acid (HCl) hydrolyzes the ester group to produce 2-hydroxy-2-(piperidin-4-yl)acetic acid. This reaction is critical in pharmaceutical synthesis for generating bioactive intermediates .

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Acidic Hydrolysis | 20% HCl | Reflux (90–110°C), 2–6 hrs | Carboxylic acid formation |

Alkaline Hydrolysis

Saponification with potassium hydroxide (KOH) in aqueous ethanol yields the corresponding carboxylate salt, which is further acidified to isolate the free acid .

Esterification and Transesterification

The compound participates in ester exchange reactions. For example, refluxing with methanol and thionyl chloride (SOCl₂) facilitates transesterification to form methyl esters of related derivatives .

| Reaction Type | Reagents | Conditions | Application |

|---|---|---|---|

| Esterification | SOCl₂/MeOH | 0–10°C, overnight | Methyl ester synthesis |

Electrophilic Substitution

The piperidine ring undergoes nitration or halogenation. Nitration with HNO₃/H₂SO₄ at 50°C introduces nitro groups at the para position relative to the nitrogen.

| Reaction Type | Reagents | Conditions | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 50°C | Para-substitution dominant |

Nucleophilic Reactions

The hydroxyl group acts as a nucleophile in Mitsunobu reactions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), it forms ethers with primary alcohols .

Salt Formation and Stability

As a hydrochloride salt, the compound demonstrates pH-dependent solubility. Neutralization with NaOH precipitates the free base, while treatment with IPA.HCl regenerates the salt form .

| Process | Reagents | Outcome |

|---|---|---|

| Salt Formation | IPA.HCl | High-purity hydrochloride salt |

Key Research Findings:

-

Reactivity Hierarchy : The ester group is more reactive toward nucleophiles than the hydroxyl group under standard conditions .

-

Steric Effects : The piperidine ring’s conformation influences reaction rates in electrophilic substitutions .

-

Industrial Applications : Continuous flow reactors optimize ester hydrolysis yields (>95%) while minimizing side products .

Scientific Research Applications

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and the nature of the substituents on the piperidine ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-based esters and their hydrochloride salts exhibit structural and functional diversity. Below is a comparative analysis of Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride and analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Variations: Ester vs. Substituent Effects: The hydroxyl group in the target compound increases hydrogen-bonding capacity compared to non-hydroxylated analogs like Methyl 2-(piperidin-4-yl)acetate hydrochloride .

Synthetic Efficiency: Analogs such as 9b (65% yield) and 9a (45% yield) in were synthesized via nucleophilic aromatic substitution, suggesting that electron-withdrawing groups (e.g., cyano in 9b) improve reaction efficiency .

Hydroxylated analogs like the target compound may exhibit altered pharmacokinetics due to increased hydrophilicity and metabolic stability .

Collision Cross Section (CCS) :

- The target compound’s predicted CCS ([M+H]⁺: 139.0 Ų) is comparable to Ethyl 2-(piperidin-4-yl)acetate hydrochloride (estimated ~140–145 Ų), suggesting similar gas-phase ion mobility .

Table 2: Predicted vs. Experimental Data for Selected Analogs

Biological Activity

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological characterization, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of piperidine with acetic acid derivatives. The resulting compound is characterized by the presence of both hydroxy and piperidine functional groups, which are crucial for its biological activity. The structural formula can be represented as follows:

1. Neuropharmacological Effects

Research indicates that compounds with piperidine structures often exhibit significant interactions with neurotransmitter systems. This compound has been studied for its affinity towards monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET).

In vitro studies have shown that this compound demonstrates potent inhibition of dopamine and norepinephrine uptake, with Ki values reported at approximately 6.23 nM for DAT and 7.56 nM for NET, indicating a strong affinity for these targets . This suggests potential applications in treating disorders related to dopamine dysregulation, such as ADHD and depression.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of piperidine derivatives, including this compound, were tested against various bacterial strains. The results indicated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Neuropharmacological Evaluation

In a study exploring the locomotor effects of various piperidine derivatives, this compound was administered to animal models. The results indicated significant increases in locomotor activity comparable to traditional stimulants like cocaine, suggesting its potential as a therapeutic agent in managing attention disorders .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of this compound compared to standard antibiotics. In vitro testing revealed that it exhibited bactericidal effects within hours of exposure, particularly against E. coli, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | Effect | Ki/MIC Values |

|---|---|---|---|

| Dopamine Transporter Inhibition | DAT | Potent inhibition | Ki = 6.23 nM |

| Norepinephrine Transporter Inhibition | NET | Potent inhibition | Ki = 7.56 nM |

| Antimicrobial Activity | Staphylococcus aureus | Bactericidal | MIC = 0.0048 mg/mL |

| Antimicrobial Activity | Escherichia coli | Bactericidal | MIC = 0.025 mg/mL |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation by working in a fume hood.

- First Aid : For skin contact, rinse immediately with water (≥15 minutes). For eye exposure, irrigate with saline solution and seek medical attention. Store the compound in a dry, ventilated area away from incompatible substances .

- Regulatory Compliance : Ensure adherence to GHS guidelines and local regulations, as the compound may not be classified under standard hazard categories but still requires cautious handling .

Q. How can researchers synthesize this compound, and what purification techniques are recommended?

- Methodological Answer :

- Synthetic Routes : A common approach involves esterification of 2-hydroxy-2-(piperidin-4-yl)acetic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Optimize reaction conditions (e.g., temperature, catalyst) using thin-layer chromatography (TLC) to monitor progress .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) can isolate the product. Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. What analytical methods are suitable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO- to verify ester and piperidine moieties. Compare chemical shifts with analogs (e.g., piperidineacetic acid derivatives) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (expected [M+H] at m/z ~207.1 for the free base) .

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve the compound’s crystal structure and hydrogen-bonding network?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of a saturated acetonitrile solution. Mount on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Data Refinement : Use SHELXL for structure solution and refinement. Analyze hydrogen bonds (e.g., O–H···Cl interactions) with WinGX/ORTEP for visualization. Compare bond lengths/angles with density functional theory (DFT) calculations .

- Troubleshooting : Address twinning or disorder by refining occupancy parameters or applying restraints .

Q. What strategies mitigate discrepancies between experimental and computational NMR data for derivatives of this compound?

- Methodological Answer :

- DFT Simulations : Optimize geometry at the B3LYP/6-31G(d) level using Gaussian. Compute NMR chemical shifts with gauge-including atomic orbitals (GIAO).

- Solvent Effects : Account for DMSO- solvent polarity in simulations. Adjust for tautomerism or proton exchange in piperidine NH groups .

- Validation : Cross-reference with analogs (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) to identify systematic shifts .

Q. How can the compound’s stability be evaluated under varying pH and temperature conditions for biological assays?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at 0, 1, 2, and 4 weeks.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify major degradation products (e.g., ester hydrolysis to 2-hydroxy-2-(piperidin-4-yl)acetic acid) .

- Storage Recommendations : Store lyophilized powder at -20°C in desiccated conditions to minimize hydrolysis .

Q. What role can this compound play in PROTAC design, and how can its linker properties be optimized?

- Methodological Answer :

- Linker Design : Use the piperidine moiety for rigidity and the ester group for controlled biodegradability. Attach E3 ligase ligands (e.g., thalidomide) and target-binding warheads via amide or click chemistry.

- Biological Evaluation : Test PROTAC efficacy in cell-based assays (e.g., Western blot for target protein degradation). Optimize linker length/spacing using SPR to measure binding kinetics .

Data Contradictions and Resolution

- Synthesis Yields : Variability in esterification efficiency (e.g., 40–75%) may arise from moisture sensitivity. Use anhydrous conditions and molecular sieves .

- Safety Classification : While some SDS documents label the compound as "not classified," others recommend stringent PPE. Follow institutional guidelines and conduct a risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.